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Compound of Interest

Compound Name: DMPAC-Chol

Cat. No.: B10795683 Get Quote

For In Vivo Studies in Mice
Audience: Researchers, scientists, and drug development professionals.

Introduction
DMPAC-Chol, a cationic cholesterol derivative, is a potent non-viral vector for in vivo gene

delivery. When formulated into liposomes, typically with a neutral helper lipid such as 1,2-

dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), DMPAC-Chol can efficiently encapsulate

and deliver nucleic acids like plasmid DNA (pDNA) and siRNA to target cells in animal models.

These formulations, known as lipoplexes, are valued for their biocompatibility and efficiency in

transfecting a variety of cell types. This document provides detailed application notes and

protocols for the use of DMPAC-Chol in in vivo gene delivery studies in mice.

Key Applications
Transient Gene Expression: Delivery of reporter genes (e.g., luciferase, GFP) to study gene

expression patterns and biodistribution.

Gene Therapy Models: Delivery of therapeutic genes to model and potentially treat genetic

disorders.

Oncology Research: Delivery of suicide genes or siRNA to tumors to study anti-cancer

therapies.[1]
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Vaccine Development: Delivery of DNA or mRNA encoding antigens to elicit an immune

response.

Quantitative Data Summary
The following tables summarize representative quantitative data from in vivo studies in mice

using cationic lipid formulations similar to DMPAC-Chol.

Table 1: Biodistribution of Plasmid DNA in Tissues Following Intravenous Injection of

Lipoplexes in Tumor-Bearing Mice

Tissue
Plasmid Accumulation (ng
plasmid/g tissue) 24h
Post-1st Injection

Plasmid Accumulation (ng
plasmid/g tissue) 24h
Post-2nd Injection

Liver ~12,000 ~1,000

Spleen ~4,000 ~500

Lung ~2,000 ~200

Tumor ~500 ~1,000

Data is representative from a study using sphingosine:cholesterol:DAPC lipoplexes and may

vary depending on the exact formulation and mouse model.[2]

Table 2: Reporter Gene Expression in Tissues Following Intravenous Injection of Lipoplexes in

Tumor-Bearing Mice

Tissue
Luciferase Expression
(RLU/g tissue) 24h Post-
1st Injection

Luciferase Expression
(RLU/g tissue) 24h Post-
2nd Injection

Liver ~1 x 10^9 ~1 x 10^7

Spleen ~5 x 10^8 ~1 x 10^7

Lung ~1 x 10^8 ~1 x 10^6

Tumor ~1 x 10^7 ~2 x 10^7
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Data is representative from a study using sphingosine:cholesterol:DAPC lipoplexes and may

vary depending on the exact formulation and mouse model.[2]

Experimental Protocols
Protocol 1: Preparation of DMPAC-Chol:DOPE
Liposomes and Lipoplexes
This protocol describes the preparation of DMPAC-Chol:DOPE liposomes using the dry-film

hydration method, followed by the formation of lipoplexes with plasmid DNA.

Materials:

DMPAC-Chol

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

Chloroform

Sterile, nuclease-free water or 5% dextrose solution

Plasmid DNA (pDNA) of interest, purified and dissolved in sterile, nuclease-free water or TE

buffer

Round-bottom flask

Rotary evaporator

Water bath sonicator

Sterile, nuclease-free microcentrifuge tubes

Methodology:

Lipid Film Formation:

Dissolve DMPAC-Chol and DOPE in chloroform in a round-bottom flask at a desired molar

ratio (e.g., 1:1).
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Create a thin lipid film by removing the chloroform using a rotary evaporator under

reduced pressure.

Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

Liposome Hydration:

Hydrate the lipid film with a sterile, nuclease-free aqueous solution (e.g., water or 5%

dextrose) to a final total lipid concentration of 1-5 mg/mL.

Vortex the suspension vigorously until the lipid film is fully dispersed, creating multilamellar

vesicles (MLVs).

For small unilamellar vesicles (SUVs), sonicate the MLV suspension in a water bath

sonicator until the solution becomes clear.

Lipoplex Formation:

In a sterile microcentrifuge tube, dilute the desired amount of pDNA in a suitable volume of

sterile, nuclease-free water or 5% dextrose.

In a separate tube, dilute the DMPAC-Chol:DOPE liposome suspension to the same

volume.

Add the liposome suspension to the pDNA solution dropwise while gently vortexing.

Incubate the resulting lipoplex solution at room temperature for 15-30 minutes to allow for

complex formation. The lipoplexes are now ready for in vivo administration.

Protocol 2: In Vivo Gene Delivery in Mice via Intravenous
Injection
This protocol outlines the procedure for systemic gene delivery in mice using pre-formed

DMPAC-Chol:DOPE lipoplexes.

Materials:

DMPAC-Chol:DOPE lipoplexes

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b10795683?utm_src=pdf-body
https://www.benchchem.com/product/b10795683?utm_src=pdf-body
https://www.benchchem.com/product/b10795683?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10795683?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


6-8 week old mice (e.g., C57BL/6 or BALB/c)

Sterile saline or 5% dextrose solution for dilution

Insulin syringes with 28-30 gauge needles

Mouse restrainer

70% ethanol

Methodology:

Animal Preparation:

Allow mice to acclimatize to the animal facility for at least one week prior to the

experiment.

Weigh each mouse to determine the appropriate injection volume.

Dosage Calculation:

The typical dose of pDNA administered via lipoplexes ranges from 0.5 to 1.5 mg/kg body

weight.

Dilute the lipoplex solution with sterile saline or 5% dextrose to achieve the desired final

concentration in an injection volume of 100-200 µL.

Intravenous Injection:

Warm the lipoplex suspension to room temperature.

Place the mouse in a restrainer to secure the tail.

Gently warm the tail with a heat lamp or warm water to dilate the lateral tail veins.

Swab the tail with 70% ethanol.

Carefully insert the needle into a lateral tail vein and slowly inject the lipoplex suspension.
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Post-Injection Monitoring:

Monitor the mice for any immediate adverse reactions.

Return the mice to their cages and monitor their health daily, including body weight,

activity levels, and any signs of distress.

Protocol 3: Assessment of Gene Expression (Luciferase
Assay)
This protocol describes the quantification of reporter gene expression in various organs

following in vivo gene delivery.

Materials:

Transfected mice

Luciferase assay lysis buffer

Luciferase assay substrate

Luminometer

Homogenizer

Microcentrifuge

Methodology:

Tissue Collection:

At the desired time point post-injection (e.g., 24, 48, or 72 hours), humanely euthanize the

mice.

Perfuse the circulatory system with sterile PBS to remove blood from the organs.

Harvest the organs of interest (e.g., liver, spleen, lungs, tumor) and wash them in cold

PBS.
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Blot the tissues dry, weigh them, and either process immediately or snap-freeze in liquid

nitrogen for later analysis.

Tissue Homogenization:

Add an appropriate volume of ice-cold luciferase lysis buffer to the tissue (e.g., 1 mL per

100 mg of tissue).

Homogenize the tissue on ice until no visible tissue fragments remain.

Lysate Preparation:

Centrifuge the tissue homogenate at 12,000 x g for 10 minutes at 4°C.

Collect the supernatant, which contains the protein lysate.

Luciferase Assay:

Add a small volume of the protein lysate (e.g., 10-20 µL) to a luminometer tube or a well of

a 96-well plate.

Add the luciferase assay substrate according to the manufacturer's instructions.

Immediately measure the luminescence using a luminometer.

Normalize the luciferase activity to the total protein concentration of the lysate (determined

by a BCA or Bradford assay) and the tissue weight.

Visualizations
Proposed Mechanism of DMPAC-Chol Mediated Gene
Delivery
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Caption: Proposed mechanism of DMPAC-Chol lipoplex-mediated gene delivery.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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